molecular formula C18H22N4O2 B2671671 N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)furan-3-carboxamide CAS No. 2034503-70-1

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)furan-3-carboxamide

Cat. No.: B2671671
CAS No.: 2034503-70-1
M. Wt: 326.4
InChI Key: KRDJYNZJJOEKSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidin-4-yl)furan-3-carboxamide is a synthetic small molecule characterized by a fused bicyclic tetrahydrocinnolin core linked to a piperidin-4-yl group, which is further substituted with a furan-3-carboxamide moiety. The tetrahydrocinnolin scaffold is notable for its conformational rigidity, which may enhance receptor binding specificity compared to simpler aromatic systems.

Properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c23-18(14-7-10-24-12-14)19-15-5-8-22(9-6-15)17-11-13-3-1-2-4-16(13)20-21-17/h7,10-12,15H,1-6,8-9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDJYNZJJOEKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)furan-3-carboxamide typically involves multiple steps, starting with the preparation of the cinnoline and piperidine intermediates. The key steps include:

    Synthesis of the Cinnoline Intermediate: The cinnoline moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Piperidine Ring: The piperidine ring is often formed through hydrogenation reactions or by using piperidine derivatives as starting materials.

    Coupling Reaction: The final step involves coupling the cinnoline and piperidine intermediates with furan-3-carboxylic acid or its derivatives under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the piperidine or furan moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles/nucleophiles under appropriate conditions (e.g., solvent, temperature, catalyst).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

    Pharmacology: The compound may exhibit pharmacological activities, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industrial Applications: It could be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent forces, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Physicochemical Comparisons

The most relevant comparator in the provided evidence is 2-(methylsulfanyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyridine-3-carboxamide (BK77141, CAS 2034319-80-5) . Both compounds share the tetrahydrocinnolin-piperidine backbone but differ in their carboxamide substituents:

Parameter Target Compound (Furan-3-carboxamide) BK77141 (Pyridine-3-carboxamide)
Core Structure Tetrahydrocinnolin-piperidine Tetrahydrocinnolin-piperidine
Substituent Furan-3-carboxamide Pyridine-3-carboxamide + methylsulfanyl
Molecular Formula ~C₁₈H₂₁N₃O₂ (inferred)* C₂₀H₂₅N₅OS
Molecular Weight ~335.39 g/mol (estimated) 383.51 g/mol
CAS Number Not provided in evidence 2034319-80-5
Key Functional Groups Furan, carboxamide Pyridine, carboxamide, thioether

*Note: The target compound’s formula is inferred based on structural analysis, as explicit data are absent.

Functional Implications of Substituent Differences

Heterocycle Effects: The furan ring in the target compound is less polarizable and less basic than the pyridine in BK77141. This may reduce solubility in aqueous media but enhance passive diffusion across lipid membranes .

Conformational Rigidity: Both compounds retain the tetrahydrocinnolin-piperidine scaffold, which restricts rotational freedom and may favor binding to sterically constrained targets (e.g., enzyme active sites or GPCRs).

Synthetic Accessibility: BK77141 is commercially available at research-scale pricing ($8–$10/g), as noted in . The absence of pricing or synthetic protocols for the target compound suggests it may be a novel or less explored analog.

Comparison with Other Heterocyclic Systems

  • Pyridine Derivatives () : These prioritize halogen or alkoxy substituents for electronic modulation, contrasting with the carboxamide focus in the target compound .
  • Naphthyridine Systems (): Goxalapladib’s naphthyridine core demonstrates the therapeutic relevance of bicyclic nitrogen heterocycles but lacks the tetrahydrocinnolin motif seen in the target compound .

Biological Activity

Chemical Structure

The molecular formula of N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)furan-3-carboxamide is C16H22N4OC_{16}H_{22}N_{4}O. Its structure can be represented as follows:

N 1 5 6 7 8 tetrahydrocinnolin 3 yl piperidin 4 yl furan 3 carboxamide\text{N 1 5 6 7 8 tetrahydrocinnolin 3 yl piperidin 4 yl furan 3 carboxamide}

While specific studies detailing the mechanism of action of this compound are scarce, it is hypothesized that the biological activity may involve interactions with various molecular targets such as receptors or enzymes. The structural components suggest potential binding affinity to targets involved in neurological pathways and other physiological processes.

Anticancer Properties

Preliminary investigations into similar compounds indicate that derivatives containing the tetrahydrocinnoline structure may exhibit anticancer properties. For instance, compounds with similar piperidine and furan structures have shown promise in inhibiting tumor growth in various cancer cell lines.

Neuroprotective Effects

There is evidence that piperidine derivatives can provide neuroprotective effects. These compounds may modulate neurotransmitter systems and have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The tetrahydrocinnoline moiety might enhance these properties through its unique interactions at the molecular level.

Anti-inflammatory Activity

Research on related compounds has suggested potential anti-inflammatory effects. By inhibiting specific inflammatory pathways, such compounds could serve as therapeutic agents for conditions characterized by chronic inflammation.

Study 1: Anticancer Activity

A study focusing on similar tetrahydrocinnoline derivatives demonstrated significant cytotoxicity against human cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways. Although direct studies on this compound are lacking, these findings suggest a potential for further exploration.

Study 2: Neuroprotective Effects

In a model assessing the neuroprotective potential of piperidine derivatives, compounds showed a reduction in oxidative stress markers and improved cognitive function in animal models of neurodegeneration. This indicates that this compound may possess similar protective effects.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaNotable Activity
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indazole-3-carboxamideC21H24N6OAnticancer
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamideC20H22F3N5ONeuroprotective
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-5-carboxamideC22H25N5OAnti-inflammatory

Q & A

Q. What are the key steps in synthesizing N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)furan-3-carboxamide?

The synthesis typically involves three stages:

  • Cyclization : Formation of the tetrahydrocinnoline core via cyclization of precursors under acidic/basic conditions .
  • Piperidine Attachment : Nucleophilic substitution or coupling reactions to introduce the piperidine ring .
  • Carboxamide Formation : Coupling the furan-3-carboxylic acid derivative to the piperidine intermediate using reagents like EDCI/HOBt to activate the carboxyl group . Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize side products and improve yield.

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural Confirmation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for molecular weight and functional group analysis .
  • Purity Assessment : HPLC and thin-layer chromatography (TLC) to monitor reaction progress and purity .
  • Crystallography : X-ray diffraction (if crystalline) for absolute stereochemical determination .

Q. How does the compound’s stability influence experimental design?

The amide bond and tetrahydrocinnoline moiety may hydrolyze under extreme pH or prolonged moisture exposure. Stability studies under varying temperatures, light, and humidity are recommended. Storage in inert atmospheres (e.g., argon) at -20°C is advised for long-term preservation .

Advanced Research Questions

Q. What methodological approaches address contradictions in reported pharmacological data?

Discrepancies in bioactivity (e.g., neuroprotection vs. cytotoxicity) may arise from assay conditions or impurity profiles. Solutions include:

  • Dose-Response Curves : Validate activity across multiple concentrations .
  • Metabolite Screening : Use LC-MS to rule out degradation products confounding results .
  • Target Validation : Employ CRISPR/Cas9 knockdowns or competitive binding assays to confirm specificity .

Q. How can synthetic routes be optimized for scalability without compromising yield?

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer and reduce side reactions .
  • Catalysis : Transition metal catalysts (e.g., Pd for cross-couplings) enhance efficiency in key steps .
  • Green Solvents : Replace DCM/THF with cyclopentyl methyl ether (CPME) or ethyl acetate to reduce toxicity .

Q. What computational strategies predict the compound’s biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with receptors (e.g., dopamine D2, serotonin 5-HT2A) .
  • QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity datasets to prioritize targets .
  • AI-Driven Platforms : Tools like AlphaFold or DeepChem predict binding affinities for understudied proteins .

Q. How can structural modifications enhance bioavailability or target selectivity?

  • Prodrug Design : Introduce ester or phosphate groups to improve solubility and membrane permeability .
  • Isosteric Replacement : Substitute the furan ring with thiophene or pyridine to modulate electronic properties .
  • Bioisosteres : Replace the amide with a sulfonamide or urea to enhance metabolic stability .

Q. What comparative studies distinguish this compound from analogs?

  • Pharmacophore Mapping : Overlay structures of related compounds (e.g., indole-4-carboxamide vs. furan-3-carboxamide derivatives) to identify critical binding motifs .
  • ADME Profiling : Compare pharmacokinetics (e.g., plasma half-life, CYP450 inhibition) using in vitro microsomal assays .
  • Crystallographic Analysis : Resolve co-crystal structures with targets to highlight unique binding interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.